molecular formula C7H14BF3KN B1451582 Potassium ((cyclohexylamino)methyl)trifluoroborate CAS No. 888711-52-2

Potassium ((cyclohexylamino)methyl)trifluoroborate

Cat. No. B1451582
M. Wt: 219.1 g/mol
InChI Key: GYUWPHIATXXXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ((cyclohexylamino)methyl)trifluoroborate is a chemical compound with the CAS Number: 888711-52-2 and a molecular weight of 219.1 .


Synthesis Analysis

While specific synthesis methods for Potassium ((cyclohexylamino)methyl)trifluoroborate were not found, related compounds such as potassium organotrifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 and the InChI key is GYUWPHIATXXXJT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Potassium trifluoroborates, a class of organoboron reagents to which this compound belongs, are known to be versatile coupling partners in a vast array of C–C bond-forming reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere and under -20C .

Scientific Research Applications

Improved Synthesis Techniques

Potassium (cyclohexylamino)methyl trifluoroborate and related compounds have been the subject of improved synthesis techniques. For example, Molander and Hoag (2003) developed an improved synthesis for potassium (trifluoromethyl)trifluoroborate, a compound closely related to potassium (cyclohexylamino)methyl trifluoroborate, which may have implications for the synthesis of the latter (Molander & Hoag, 2003).

Applications in Organic Synthesis

Potassium (cyclohexylamino)methyl trifluoroborate is likely to have applications in organic synthesis. For example, Molander and Rivero (2002) discussed the use of potassium alkenyltrifluoroborates in Suzuki cross-coupling reactions, which indicates a potential role for potassium (cyclohexylamino)methyl trifluoroborate in similar reactions (Molander & Rivero, 2002).

Environmental and Energy Applications

Compounds similar to potassium (cyclohexylamino)methyl trifluoroborate have been used in environmental and energy research. Binczak et al. (2016) investigated the absorption of carbon dioxide into aqueous potassium carbonate solutions containing cyclohexylamine, suggesting possible environmental applications for potassium (cyclohexylamino)methyl trifluoroborate (Binczak et al., 2016).

Potential in Inorganic Chemistry

The compound also has potential applications in inorganic chemistry. Meiners, Herrmann, and Roesky (2007) synthesized complexes involving similar potassium compounds, indicating that potassium (cyclohexylamino)methyl trifluoroborate may be useful in the synthesis of new inorganic compounds (Meiners, Herrmann, & Roesky, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are expected to find increasing use in scientific research due to their stability and versatility .

properties

IUPAC Name

potassium;(cyclohexylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUWPHIATXXXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670568
Record name Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium ((cyclohexylamino)methyl)trifluoroborate

CAS RN

888711-52-2
Record name Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium ((cyclohexylamino)methyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium ((cyclohexylamino)methyl)trifluoroborate
Reactant of Route 3
Potassium ((cyclohexylamino)methyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium ((cyclohexylamino)methyl)trifluoroborate
Reactant of Route 5
Potassium ((cyclohexylamino)methyl)trifluoroborate
Reactant of Route 6
Potassium ((cyclohexylamino)methyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.